molecular formula C9H8F2O B2879232 (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL CAS No. 1261024-88-7

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

Cat. No. B2879232
M. Wt: 170.159
InChI Key: COYHADCBPNZLEL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL, commonly known as DFPE, is a chemical compound with a molecular formula of C9H8F2O. It is a chiral molecule with two enantiomers, (R)-DFPE and (S)-DFPE. DFPE has been found to have a variety of scientific research applications, including in the fields of organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

DFPE is believed to exert its pharmacological effects through its interaction with estrogen receptors. It has been found to bind selectively to estrogen receptors in different tissues, producing different effects. In breast tissue, DFPE has been found to act as an estrogen receptor antagonist, blocking the effects of estrogen. In bone tissue, DFPE has been found to act as an estrogen receptor agonist, promoting bone growth and preventing osteoporosis.

Biochemical And Physiological Effects

DFPE has been found to have a variety of biochemical and physiological effects. In addition to its effects on estrogen receptors, DFPE has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. DFPE has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

DFPE has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and its pharmacological properties make it a useful tool for studying estrogen receptors and their effects on different tissues. However, DFPE has some limitations in lab experiments. Its low solubility in water can make it difficult to work with, and its potential toxicity must be taken into account when designing experiments.

Future Directions

There are several future directions for research on DFPE. One area of interest is its potential use as a treatment for osteoporosis. DFPE has been found to promote bone growth and prevent bone loss in animal models, and further research could explore its potential as a therapeutic agent for osteoporosis. Another area of interest is its potential use as a treatment for breast cancer. DFPE has been found to act as an estrogen receptor antagonist in breast tissue, and further research could explore its potential as a targeted therapy for breast cancer. Finally, further research could explore the potential of DFPE as a tool for studying the effects of estrogen receptors on different tissues and their role in disease.

Synthesis Methods

DFPE can be synthesized through a variety of methods, including the reaction of 2,6-difluorophenylacetaldehyde with propargyl alcohol in the presence of a base catalyst. Other methods include the reaction of 2,6-difluorophenylacetylene with propargyl alcohol or the reduction of 2,6-difluorophenylpropiolic acid with a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

DFPE has been used in scientific research for its potential pharmacological properties. Studies have shown that DFPE can act as a selective estrogen receptor modulator (SERM), meaning it can selectively bind to estrogen receptors in different tissues and produce different effects. DFPE has also been found to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHADCBPNZLEL-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

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